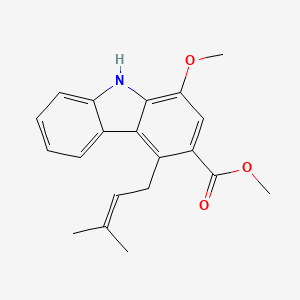

Clausamine D

Description

Structure

3D Structure

Properties

Molecular Formula |

C20H21NO3 |

|---|---|

Molecular Weight |

323.4 g/mol |

IUPAC Name |

methyl 1-methoxy-4-(3-methylbut-2-enyl)-9H-carbazole-3-carboxylate |

InChI |

InChI=1S/C20H21NO3/c1-12(2)9-10-13-15(20(22)24-4)11-17(23-3)19-18(13)14-7-5-6-8-16(14)21-19/h5-9,11,21H,10H2,1-4H3 |

InChI Key |

YTUBOXOSIHCYQX-UHFFFAOYSA-N |

Canonical SMILES |

CC(=CCC1=C2C3=CC=CC=C3NC2=C(C=C1C(=O)OC)OC)C |

Synonyms |

clausamine D |

Origin of Product |

United States |

Isolation, Extraction, and Purification Methodologies in Research

Source Organism: Clausena anisata as a Natural Producer

Clausena anisata (Willd.) Hook.f. ex Benth., a tropical shrub or tree, is the natural source from which Clausamine D has been isolated nih.govnih.gov. This plant is a member of the Rutaceae family, which is known to be rich in various secondary metabolites, including carbazole (B46965) alkaloids amazonaws.comjomped.org.

Different parts of Clausena anisata have been investigated for their chemical constituents. Studies have reported the isolation of compounds, including carbazole alkaloids, from the roots, stem bark, and leaves of the plant nih.govjomped.orgscispace.comresearchgate.netnih.govresearchgate.net. Specifically, this compound, along with other clausamines (E, F, and G), was isolated from the roots of C. anisata in one study nih.govscispace.comresearchgate.net. Other studies have focused on the stem bark and leaves, yielding different sets of compounds, although carbazole alkaloids are commonly found across these parts nih.govscispace.comresearchgate.netnih.govresearchgate.net.

Clausena anisata has a wide geographical distribution, found in various regions including Africa, India, tropical Asia, and South-East Asia researchgate.netscispace.comprota4u.org. It grows in diverse habitats such as savanna, thickets, disturbed areas, riverine forests, and secondary forests, at altitudes up to 3000 m prota4u.org. The geographical origin and ecological conditions can influence the chemical composition of plants, potentially leading to chemovariants with differing concentrations of secondary metabolites prota4u.org. For instance, variations in the composition of essential oils from C. anisata leaves collected from different localities have been observed prota4u.org. While the direct impact of specific geographical or ecological factors on the concentration of this compound is not explicitly detailed in the search results, these factors are generally known to influence the yield and profile of natural products obtained from plants.

Chromatographic Purification Strategies for this compound

Chromatographic techniques are essential for the purification of this compound from crude plant extracts, which contain a complex mixture of compounds oleumdietetica.es. Column chromatography is a widely used method for separating compounds based on their differential partitioning between a stationary phase and a mobile phase nih.govjomped.orggoogle.comrsc.orgunigoa.ac.in.

Studies on the isolation of carbazole alkaloids from Clausena species, including C. anisata, have frequently employed silica (B1680970) gel column chromatography nih.govjomped.orggoogle.comrsc.org. Different solvent systems are used as eluents, with varying polarities, to separate the compounds jomped.orggoogle.comrsc.org. For example, mixtures of hexane (B92381) and ethyl acetate (B1210297), or chloroform (B151607) and methanol (B129727), have been reported as mobile phases jomped.orggoogle.com. Thin-layer chromatography (TLC) is often used in conjunction with column chromatography for monitoring the separation process and checking the purity of fractions nih.govjomped.orggoogle.comamazonaws.com.

In the isolation of carbazole alkaloids from C. anisata stem bark and roots, methanol extracts were subjected to column chromatography and TLC nih.gov. Another study involving C. anisata stems used repeated silica gel column chromatography with different solvent systems, including petroleum ether, petroleum ether/dichloromethane, chloroform, and chloroform/methanol, to purify carbazole alkaloids google.com. Flash column chromatography using silica gel and elution with hexane-ethyl acetate mixtures and methanol has also been employed for purifying extracts from C. anisata leaves jomped.org. Preparative high-performance liquid chromatography (prep-HPLC) monitored by LC-HR-MS analysis has also been utilized in the purification of compounds from C. anisata extracts researchgate.net.

While specific details on the purification of this compound itself are limited in the search results, the general strategies for purifying carbazole alkaloids from C. anisata involve a combination of column chromatography techniques, often guided by TLC, to isolate the target compound from the complex mixture present in the crude extract.

Table 1: Plant Parts and Extraction Solvents Used for Clausena anisata

| Plant Part(s) | Extraction Solvent(s) | Reference |

| Roots | Not explicitly specified for this compound, but roots are a source | nih.govscispace.comresearchgate.net |

| Stem bark and Roots | Methanol | nih.gov |

| Stems | Petroleum ether, Ethanol, Chloroform, Ethyl acetate (sequential) | google.com |

| Leaves | Acetone | jomped.orgathmsi.org |

| Leaves | 70% Ethanol | nih.gov |

| Leaves | Double distilled water | botanyjournals.com |

Table 2: Chromatographic Techniques Used in Clausena Alkaloid Isolation

| Technique | Stationary Phase | Mobile Phase Examples | Application | Reference |

| Column Chromatography | Silica gel | Methanol | Separation of extract | nih.gov |

| Column Chromatography | Silica gel | Petroleum ether, Petroleum ether/Dichloromethane, Chloroform, Chloroform/Methanol | Separation of carbazole alkaloids | google.com |

| Column Chromatography | Silica gel | Hexane/Ethyl acetate, Methanol | Purification of leaf extract fractions | jomped.org |

| Flash Column Chromatography | Silica gel | Hexane/Ethyl acetate, Methanol | Purification of leaf extract | jomped.org |

| Thin-Layer Chromatography (TLC) | Silica gel | Hexane/Ethyl acetate, Acetone/Petroleum ether | Monitoring separation, checking fraction purity | nih.govjomped.orgnih.govgoogle.comamazonaws.com |

| Preparative HPLC | Not specified | Not specified | Purification of compounds | researchgate.net |

Liquid Chromatography Applications in Isolation (e.g., Column Chromatography, HPLC)

Liquid chromatography techniques, particularly column chromatography and High-Performance Liquid Chromatography (HPLC), are widely employed in the isolation and purification of natural products, including carbazole alkaloids like this compound. These methods separate compounds based on their differential partitioning between a stationary phase and a mobile phase.

Column chromatography, often used in the initial stages of purification after crude extraction, involves packing a stationary phase (commonly silica gel) into a column and eluting the sample with a solvent or mixture of solvents (mobile phase) amazonaws.comrsc.orgunigoa.ac.in. Fractions are collected as the compounds elute from the column. The choice of stationary phase and mobile phase is crucial and depends on the polarity and chemical nature of the target compound and the other components in the extract. For this compound, which is a carbazole alkaloid, normal-phase silica gel chromatography with varying polarities of solvent systems (e.g., ethyl acetate/hexanes or petroleum ether) is a common approach amazonaws.comrsc.orgunigoa.ac.in.

HPLC provides a more powerful and higher-resolution separation technique, often used in later stages of purification to obtain highly pure compounds nih.govgoogle.com. HPLC utilizes smaller particle sizes for the stationary phase and higher pressures to force the mobile phase through the column, resulting in sharper peaks and better separation efficiency. Both analytical and preparative HPLC can be used. Analytical HPLC is useful for monitoring the separation progress and assessing the purity of fractions, while preparative HPLC is used to purify larger quantities of the target compound. While specific detailed HPLC parameters for the isolation of this compound were not extensively detailed in the search results, general principles of HPLC for natural product purification involve selecting appropriate stationary phases (e.g., reversed-phase C18 columns for compounds of moderate polarity) and optimizing mobile phase composition (often gradients of water and organic solvents like methanol or acetonitrile) adsbiotec.compolypeptide.com.

Thin-Layer Chromatography for Fractionation and Purity Assessment

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique frequently used in natural product isolation for monitoring the progress of reactions, examining the composition of fractions obtained from column chromatography, and assessing the purity of isolated compounds amazonaws.comrsc.orgunigoa.ac.insemanticscholar.orgupatras.gr.

In TLC, a thin layer of stationary phase (typically silica gel or alumina) is coated on a plate (glass, aluminum, or plastic) libretexts.orgumlub.pl. The sample is spotted near the bottom edge of the plate, and the plate is placed in a developing chamber containing a small amount of mobile phase. The mobile phase ascends the plate by capillary action, carrying the compounds to different heights depending on their interactions with the stationary and mobile phases umlub.pl. Compounds are visualized using UV light or by spraying with a visualizing agent amazonaws.comrsc.org.

For this compound isolation, TLC would be used to quickly analyze fractions collected from column chromatography to identify those containing the target compound researchgate.net. Fractions with similar TLC profiles containing this compound would be pooled. TLC is also used to check the purity of the isolated compound; a pure compound should ideally appear as a single spot on a TLC plate under different solvent systems. Typical stationary phases for TLC in natural product chemistry include silica gel, and mobile phases are often mixtures of organic solvents amazonaws.comrsc.orglibretexts.org.

Other Chromatographic Techniques for Separation and Purification

While column chromatography and HPLC are primary techniques, other chromatographic methods can also be relevant in the isolation and purification of natural products, depending on the specific properties of the target compound and the complexity of the extract. These may include:

Vacuum Liquid Chromatography (VLC): A form of column chromatography that uses vacuum to increase the flow rate, often used for rapid separation of components in crude extracts clockss.org.

Flash Chromatography: A faster version of column chromatography that uses medium pressure to push the solvent through the column, allowing for quicker separations amazonaws.com.

Size Exclusion Chromatography (SEC) or Gel Permeation Chromatography (GPC): Separates compounds based on their size. This might be useful for removing high-molecular-weight impurities like polymers or proteins nih.gov.

Ion-Exchange Chromatography (IEC): Separates compounds based on their charge. This would be relevant if this compound or associated compounds are ionized under specific conditions nih.govpolypeptide.com.

The specific application of these "other" techniques for this compound would depend on the detailed composition of the extract from Clausena anisata roots and the presence of impurities that are best separated by these mechanisms. Research on the isolation of other carbazole alkaloids from Clausena species sometimes mentions VLC and flash chromatography as initial purification steps before more advanced techniques like HPLC clockss.orgamazonaws.com.

Methodological Advancements in Natural Product Isolation Relevant to this compound

Advancements in natural product isolation methodologies have significantly improved the efficiency, speed, and purity of obtaining compounds like this compound. These advancements include:

** hyphenated techniques:** The coupling of chromatographic techniques with spectroscopic detectors, such as LC-MS (Liquid Chromatography-Mass Spectrometry) and LC-NMR (Liquid Chromatography-Nuclear Magnetic Resonance), allows for online identification and structural elucidation of compounds during the separation process researchgate.netafricaresearchconnects.com. LC-MS, in particular, is valuable for monitoring the isolation of target compounds based on their mass-to-charge ratio, even in complex mixtures africaresearchconnects.com.

Automated Chromatography Systems: Automated flash chromatography and preparative HPLC systems allow for unattended purification runs, increasing throughput and reproducibility.

High-Throughput Screening (HTS) coupled with isolation: Bioactivity-guided isolation, where fractions are screened for biological activity at each step of the purification, helps in targeting and isolating compounds with desired properties africaresearchconnects.com. While the provided information does not detail bioactivity screening specifically for this compound's isolation, this is a general advancement in natural product research.

Improved Stationary Phases and Columns: Development of new stationary phases with different selectivities and smaller particle sizes has enhanced the resolution and efficiency of both column chromatography and HPLC.

Supercritical Fluid Chromatography (SFC): SFC uses supercritical fluids (like CO2) as the mobile phase and can be advantageous for separating nonpolar to moderately polar compounds.

Synthetic Chemistry of Clausamine D and Analogues

Total Synthesis Approaches to Clausamine D

Total synthesis routes to this compound typically involve the construction of the carbazole (B46965) ring system followed by the introduction and modification of the prenyl and oxygen-containing substituents. rsc.orgrsc.orgiitkgp.ac.in

Retrosynthetic analysis of this compound often targets a carbazole precursor with appropriate functional groups that can be manipulated to install the prenyl chain and the oxygenation pattern. iitkgp.ac.inmit.edu Key disconnections might involve severing the bond connecting the prenyl group to the carbazole core or breaking bonds within the oxygen-containing heterocycle (if present in an analogue). iitkgp.ac.in Another common disconnection involves the bonds forming the carbazole ring system itself, leading back to simpler aromatic or heteroaromatic precursors. iitkgp.ac.inresearchgate.net

Cycloaddition reactions, such as the Diels-Alder reaction and anionic [4+2] cycloaddition, have been employed in the synthesis of carbazole frameworks, which serve as precursors to this compound. iitkgp.ac.inresearchgate.netresearchgate.netthieme-connect.com For instance, a Diels-Alder reaction between an imine quinone and a cyclic diene has been reported as a key step in constructing the carbazole core in a regiospecific manner for the synthesis of clausamine analogues. researchgate.netresearchgate.netnih.gov Anionic [4+2] cycloaddition strategies have also been utilized in the regiospecific synthesis of carbazoles. iitkgp.ac.inthieme-connect.comiitkgp.ac.in

Rearrangement reactions, such as the Claisen rearrangement, play a significant role in the synthesis of this compound and related prenylcarbazoles. rsc.orgrsc.orgiitkgp.ac.inresearchgate.netunigoa.ac.in Specifically, an ester-driven para-Claisen rearrangement has been identified as a key step in assembling a prenylcarbazole precursor. rsc.orgrsc.orgiitkgp.ac.inresearchgate.net This type of rearrangement is instrumental in relocating a prenyl group to a carbon adjacent to an oxygen atom on the carbazole ring. rsc.orgrsc.orgiitkgp.ac.inresearchgate.netunigoa.ac.in

Oxidative cyclization methodologies have been employed in the synthesis of the tetracyclic core found in some clausamine analogues, such as clausevatine D. rsc.orgrsc.orgiitkgp.ac.inresearchgate.net An unusual oxidative cyclization of an ortho-prenylcarbazole acid using m-CPBA has been reported to form the dihydroisocoumarin motif present in clausevatine D. rsc.orgrsc.orgiitkgp.ac.inresearchgate.net This serendipitous reaction highlights the utility of oxidative methods in constructing cyclic systems within these molecules. rsc.orgrsc.org

In the final stages of the synthesis of this compound, functional group interconversions are performed to arrive at the target molecule. rsc.orgrsc.org A key step involves the O-methylation of a precursor molecule, clausine F, to yield this compound. rsc.org This methylation is typically carried out using a methylating agent like methyl iodide in the presence of a base such as potassium carbonate. rsc.orgrsc.org

Development of Diverse Synthetic Methodologies for Carbazole Core Construction

The carbazole scaffold is a significant structural motif in organic chemistry, and its synthesis has been a long-standing area of research. Traditional methods for carbazole synthesis include the Graebe-Ullmann, Clemo-Perkin, and Tauber methods, which have been modified and explored over time rsc.orgtandfonline.comresearchgate.net. More recent approaches involve a variety of reactions, including hydroarylations, C–H activations, annulations, and cyclization reactions, often mediated by catalysts rsc.orgtandfonline.com.

Annulation Strategies for Polycyclic Alkaloids

Annulation strategies are crucial for constructing the polycyclic systems found in many carbazole alkaloids, including this compound. These strategies involve the formation of new rings fused to a pre-existing carbazole core or the simultaneous formation of the carbazole core and fused rings.

One approach involves intramolecular cyclization strategies, which can be highly versatile and regioselective rsc.org. For instance, the synthesis of tetracyclic carbazoles has been achieved via intramolecular benzannulation of alkyne-tethered indoles catalyzed by rhodium acetate (B1210297) rsc.org. Another method utilizes anionic [4+2] annulation of 3-substituted furoindolones with dimethyl maleate (B1232345) to provide a route for the synthesis of carbazole alkaloids researchgate.net. Cascade annulation methods, often enabled by Lewis acid catalysts, have been developed for preparing functionalized carbazoles and related polyaromatic heterocyclic compounds nih.govresearchgate.net. These methods can involve Friedel-Crafts arylation, electrocyclization, intramolecular cyclization, cycloaddition, C-N bond formations, aromatization, and domino reactions nih.govresearchgate.net.

Specific examples of annulation strategies include the FeCl₃ mediated cascade annulation of bromomethyl indole (B1671886) with various arenes and heteroarenes nih.gov. Palladium-catalyzed cascade annulation of 2-vinylbenzaldehydes with indoles has also been reported for the synthesis of benzo[b]carbazoles ecust.edu.cn.

Transition-Metal Catalyzed Approaches in Carbazole Synthesis

Transition metals play a vital role as catalysts in the synthesis of carbazoles, enabling efficient and selective transformations under milder conditions compared to traditional methods rsc.orgchim.it. Palladium, gold, silver, platinum, rhodium, and iron are among the transition metals used in carbazole synthesis rsc.orgchim.itresearchgate.net.

Palladium-catalyzed reactions are particularly prominent. Examples include palladium-catalyzed hydroarylation for carbazole synthesis rsc.org, intramolecular C–H activation rsc.org, and tandem processes involving cross-coupling reactions chim.it. Palladium-catalyzed oxidative cyclization of diarylamines has been used in the synthesis of pyranocarbazole alkaloids researchgate.net. Reductive cyclizations catalyzed by palladium have also been employed in the synthesis of carbazolones, which are precursors to some carbazole alkaloids wvu.edu.

Other transition metal-catalyzed approaches include gold and silver catalysis, platinum catalysis, and rhodium catalysis, such as the rhodium-catalyzed intramolecular carboalkoxylation or carboamination of alkynes rsc.orgchim.it. Rhodium(III) catalysis has been explored for increasing the molecular complexity of the indole nucleus through concurrent annulation protocols and regioselective C–H functionalization semanticscholar.org. Iron salts have been reported to promote the synthesis of carbazoles under oxidative conditions chim.it. Copper-catalyzed Povarov reactions have been used for the synthesis of pyranocarbazole derivatives researchgate.net.

Synthesis of Pyrano- and Furocarbazole Analogues

Pyrano- and furocarbazole analogues are important classes of carbazole alkaloids with diverse biological activities rroij.com. Their synthesis often involves annulation reactions that form the pyran or furan (B31954) ring fused to the carbazole core.

One common strategy for synthesizing pyranocarbazoles involves the condensation of hydroxycarbazoles with appropriate carbonyl compounds or alkynes jst.go.jpnih.gov. For example, pyrano[3,2-b]carbazole derivatives have been synthesized by the condensation of hydroxycarbazoles with 3-methylbut-2-enal or 3-chloro-3-methylbut-1-yne jst.go.jpnih.gov. Pechmann condensation of 4-hydroxy carbazole with malic acid or ethylcyanoacetate has also been used to synthesize pyrano[3,2-c]carbazole derivatives rroij.com. Boronic acid-catalyzed annulation of citral (B94496) has been reported for the synthesis of oxygenated cyclized monoterpenoid pyranocarbazole alkaloids like murrayamine-D researchgate.net.

Furocarbazole analogues can be synthesized through various methods, including the reaction of 3-cinnamoyl-4-hydroxycarbazole with phenacyl bromide rroij.comrroij.com. Reductive cyclization of 1-hydroxycarbazole-2,3-dicarboxylates has been shown to yield furo[3,4-b]carbazolones researchgate.net. Multicomponent reactions, such as the Levy reaction, have been used to prepare furocarbazole and pyrrolocarbazole derivatives nih.govresearchgate.net.

Research findings on the synthesis of pyrano- and furocarbazoles highlight the use of different catalysts and reaction conditions to achieve the desired ring systems and functionalization patterns.

| Analogue Type | Starting Materials | Key Reaction / Catalyst | Example Product / Intermediate | Reference |

| Pyrano[3,2-b] | Hydroxycarbazole + 3-methylbut-2-enal or 3-chloro-3-methylbut-1-yne | Condensation | Pyrano[3,2-b]carbazole derivatives | jst.go.jpnih.gov |

| Pyrano[3,2-c] | 4-hydroxy carbazole + malic acid or ethylcyanoacetate | Pechmann condensation / H₂SO₄, ZnCl₂/POCl₃ | Pyrano[3,2-c]carbazole derivatives | rroij.com |

| Pyrano[3,2-a] | 2-hydroxy-6-methylcarbazole + citral | Boronic acid catalysis / Annulation | Murrayamine-D | researchgate.net |

| Furo[3,2-c] | 3-cinnamoyl-4-hydroxycarbazole + phenacyl bromide | K₂CO₃ | 2-benzoyl-3-styrylfuro[3,2-c]carbazole | rroij.comrroij.com |

| Furo[3,4-b] | 1-hydroxycarbazole-2,3-dicarboxylates | LiAlH₄ / Reductive cyclization | Furo[3,4-b]carbazolones | researchgate.net |

| Pyrrolocarbazole | 2-(indolyl)acetate, benzaldehydes, maleimides | Levy reaction / Multicomponent reaction | Pyrrolocarbazoles | nih.govresearchgate.net |

Synthesis of this compound Derivatives and Structurally Related Carbazole Alkaloids

The synthesis of this compound and its derivatives often involves the functionalization of a pre-formed carbazole core or the incorporation of necessary functional groups during the core construction. This compound itself has been synthesized through O-methylation of clausine F acs.orgrsc.org. This suggests a close structural relationship and potential synthetic route starting from clausine F.

A rapid and regiospecific route for the total synthesis of prenylcarbazole alkaloids, including this compound, has been developed through a common intermediate iitkgp.ac.in. This route involves key steps such as selective demethoxycarbonylation, a para-Claisen rearrangement, and an anionic [4+2] cycloaddition iitkgp.ac.in.

Design Principles for Structural Diversification

Structural diversification of carbazole alkaloids like this compound is pursued to explore their chemical space and identify compounds with enhanced or altered properties. Design principles often involve modifying the substituents on the carbazole core, introducing new functional groups, or altering the fused ring systems.

For instance, the introduction of various substituent groups or functional groups on the carbazole core can significantly affect its properties researchgate.net. Studies on pyranocarbazole derivatives have shown that specific substitutions, such as halogenated-benzyl substitution at the N-9 position, a C-3 methyl group, and a C-7 methoxy (B1213986) group, can be favored for certain biological activities nih.gov.

Synthetic strategies for diversification include the use of transition metal-catalyzed C–H functionalization, which allows for the regioselective introduction of functional groups onto the carbazole skeleton chim.it. Cascade annulation methods also contribute to diversification by enabling the construction of complex polycyclic structures in a single process nih.govresearchgate.net.

Stereochemical Control in Derivative Synthesis

Controlling the stereochemistry is critical in the synthesis of complex natural products like this compound and its analogues, as different stereoisomers can exhibit vastly different biological activities. Stereochemical control can be achieved through various strategies, including the use of chiral catalysts, chiral auxiliaries, and diastereoselective reactions.

In the synthesis of furocarbazole analogues, the stereochemistry of tetracyclic compounds has been analyzed, and methods like the Levy reaction have been shown to provide diastereoselectivity nih.govresearchgate.net. The use of chiral auxiliaries has also been explored for stereochemical control in the formation of vicinal stereogenic centers in alkaloid synthesis oup.com. Asymmetric reactions, such as asymmetric Michael addition, can be employed to set specific stereocenters wvu.edu.

While specific details on the stereochemical control in the synthesis of this compound itself might be limited in the provided search results, the general principles and methods applied to related carbazole alkaloids and polycyclic natural products are relevant. The total syntheses of clausamines A-C and clausevatine D have involved discussions of stereochemistry researchgate.netnih.gov.

Chemoenzymatic Synthesis Approaches for Modified Structures

Chemoenzymatic synthesis, which integrates enzymatic transformations with traditional chemical reactions, has emerged as a powerful strategy for the synthesis of complex natural products and their analogues. This approach leverages the high stereo-, regio-, and chemoselectivity often exhibited by enzymes, complementing the broader reaction scope of chemical methods nih.gov. For complex molecular scaffolds like those found in this compound and related carbazole alkaloids, chemoenzymatic strategies offer potential routes to access modified structures with precise control over stereochemistry and functionalization patterns that may be challenging to achieve through purely chemical means nih.gov.

Enzymes can be employed at various stages of a synthetic route, including the preparation of chiral building blocks, stereoselective functionalization of intermediates, or late-stage modification of complex structures nih.govbeilstein-journals.org. For instance, enzymes such as hydrolases (e.g., lipases), oxidoreductases (e.g., P450 enzymes, reductases), and transferases have been successfully utilized in the chemoenzymatic synthesis of diverse natural product analogues mdpi.comnih.gov. These biocatalysts can facilitate reactions like asymmetric reductions, stereoselective oxidations, kinetic resolutions, and the formation of specific carbon-carbon or carbon-heteroatom bonds with high efficiency and selectivity nih.govmdpi.comnih.gov.

While specific detailed reports on the chemoenzymatic synthesis of modified this compound structures are not extensively documented in the provided search results, the successful application of these methods to other complex natural products and their analogues suggests their potential relevance. For example, chemoenzymatic approaches have been developed for the synthesis of other alkaloid classes, utilizing enzymes for key stereoselective steps nih.govd-nb.info. The synthesis of terpene analogues has also been achieved using modular chemoenzymatic strategies involving prenyl transferases and terpene synthases to introduce structural variations nih.gov. Similarly, enzymatic reductions have been employed in the chemoenzymatic synthesis of natural products like nodulones C and D, demonstrating the utility of oxidoreductases in controlling stereochemistry rsc.org.

The potential for applying chemoenzymatic synthesis to generate modified this compound structures lies in selectively introducing or altering functional groups and stereocenters within the carbazole core or its appended substituents. Enzymes could potentially catalyze reactions such as:

Stereoselective hydroxylation or oxidation: Introducing hydroxyl or carbonyl groups at specific positions on the clausamine scaffold or side chains with defined stereochemistry, potentially using cytochrome P450 enzymes or other oxidoreductases mdpi.com.

Asymmetric reduction: Reducing ketone or imine functionalities within synthetic intermediates to generate chiral alcohols or amines, controlled by enzymes like reductases or amine oxidases nih.govmdpi.com.

Glycosylation: Attaching sugar moieties to hydroxyl groups, potentially modifying solubility or biological interactions, catalyzed by glycosyltransferases mdpi.com.

Modification of prenyl or other side chains: Enzymes involved in isoprenoid biosynthesis or modification could potentially be used to alter the structure or attachment of the prenyl group characteristic of clausamines nih.govnih.gov.

These enzymatic steps could be integrated into a synthetic sequence with chemical transformations to build complexity and introduce desired modifications efficiently and selectively. The development of such routes often requires enzyme screening or engineering to identify biocatalysts with suitable activity and selectivity for the specific substrates and transformations involved nih.gov.

The advantages of employing chemoenzymatic approaches for generating modified this compound structures include the potential for fewer synthetic steps, reduced need for protecting groups, milder reaction conditions, and access to stereoisomers or regioseomers that are difficult to obtain chemically nih.gov. However, challenges can include enzyme availability, stability, substrate scope limitations, and the need for cofactor regeneration in some cases nih.gov. Despite these challenges, the continued advancements in enzyme discovery, engineering, and immobilization are expanding the applicability of chemoenzymatic synthesis to a wider range of complex molecules and their analogues beilstein-journals.orgnih.gov.

Research findings in the broader field of chemoenzymatic natural product synthesis provide valuable insights into the types of enzymatic transformations that could be explored for this compound modifications. The following table summarizes some illustrative examples of enzymatic steps used in chemoenzymatic syntheses of various natural product analogues, highlighting the diversity of enzymatic reactions applicable to complex structures:

| Enzyme Type | Reaction Type | Substrate Class | Outcome / Application | Source |

| Prenyl Transferases | Prenylation | Diphosphorylated precursors | Synthesis of modified terpene diphosphates and analogues | nih.gov |

| Strictosidine Synthases (STRs) | Pictet-Spengler reaction | Tryptamine/Aldehydes | Asymmetric synthesis of tetrahydro-ß-carbolines | d-nb.info |

| Naphthol Reductase | Stereoselective Reduction | Naphthalenone precursors | Synthesis of chiral nodulones | rsc.org |

| Chlorinase SalL | Nucleophilic Substitution/Ligation | Chlorodeoxyadenosine | Synthesis of SAM and SAM analogues | nih.govrsc.org |

| FAD-dependent Monooxygenase SorbC | Oxidative Dearomatization | Aromatic precursors | Generation of reactive intermediates for dimerization | beilstein-journals.org |

| P450 Enzymes | Site- and Stereoselective Oxidation | Steroid cores, Alkaloids | Late-stage functionalization | nih.govmdpi.com |

| Lipase (e.g., CALB) | Kinetic Resolution / Hydrolysis | Esters, Acetates | Enantioselective synthesis of chiral building blocks | nih.govnih.gov |

| Pyruvate (B1213749) Kinase (PK) | Phosphorylation (Cofactor Regen.) | ADP to ATP | Supports other enzymatic reactions requiring ATP | mdpi.com |

| Diels-Alderase (MaDA) | C-C Bond Formation (Cycloaddition) | Diene/Dienophile | Construction of cyclic scaffolds | beilstein-journals.org |

| Friedel-Crafts Alkylation Enzyme | C-C Bond Formation (Alkylation) | Aromatic/Alkyl halide | Synthesis of cyclophanes | nih.gov |

This table exemplifies the diverse enzymatic tools available for modifying complex organic molecules. Applying similar enzymatic logic and exploring suitable biocatalysts could pave the way for the chemoenzymatic synthesis of novel modified this compound structures with potentially altered properties.

Biosynthetic Pathways and Precursor Studies

Proposed Biosynthetic Origins of Carbazole (B46965) Alkaloids

The biosynthesis of carbazole alkaloids in plants, including those found in Clausena species, is generally understood to involve pathways originating from primary metabolism, primarily through the shikimate pathway leading to tryptophan and the isoprenoid pathway.

Tryptophan-Dependent Biosynthetic Routes

Current evidence strongly suggests that tryptophan serves as a key precursor for the carbazole ring system. nih.gov The indole (B1671886) moiety of the carbazole skeleton is believed to be derived from tryptophan or its derivatives. nih.gov In bacterial systems, which share some commonalities in carbazole biosynthesis, the condensation reaction between tryptophan or its derivative and pyruvate (B1213749) is considered an essential early step in forming the carbazole skeleton. nih.gov This process can involve deamination of L-tryptophan to indole-3-pyruvate, catalyzed by enzymes such as aminotransferases. nih.gov Subsequent enzymatic steps, including those involving thiamine-dependent enzymes and ketosynthase-like enzymes, lead to the formation of the tricyclic carbazole core. nih.gov In higher plants, shikimic acid is also proposed as a primary biosynthetic precursor of 3-methylcarbazole, a common intermediate that undergoes further modifications. mdpi.com

Isoprenoid Pathway Contributions to Prenylcarbazoles

Many carbazole alkaloids found in Clausena are prenylated, meaning they contain isoprenoid units attached to the carbazole core. These isoprenoid units are derived from the isoprenoid biosynthetic pathway. This pathway produces the key five-carbon precursors, isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP). wikipedia.orguvic.ca DMAPP is known to act as an alkylating agent, and the incorporation of these C5 units into alkaloids is a common phenomenon, often referred to as "prenylation". imperial.ac.uk In plants, IPP can be synthesized via two distinct routes: the mevalonate (B85504) (MVA) pathway and the methylerythritol 4-phosphate (MEP) pathway (also known as the deoxyxylulose phosphate (B84403) or DXP pathway). wikipedia.orguvic.canih.gov The MVA pathway typically occurs in the cytosol and is involved in the biosynthesis of triterpenes and sterols, while the MEP pathway is localized in plastids and leads to the synthesis of monoterpenes, diterpenes, carotenoids, and the prenyl chains of chlorophylls (B1240455) and plastoquinone. wikipedia.orgnih.govnih.gov The specific pathway(s) providing the prenyl units for carbazole alkaloids in Clausena would likely depend on the site of synthesis within the plant cell.

Enzyme-Mediated Transformations in Carbazole Biosynthesis

The formation of the carbazole skeleton and its subsequent modifications, such as prenylation, hydroxylation, and cyclization, are catalyzed by specific enzymes. While detailed enzymatic studies specifically on Clausamine D biosynthesis are limited in the provided information, research on other carbazole alkaloids and related pathways offers insights. Enzymes involved in the formation of the carbazole core from tryptophan and pyruvate have been identified in bacterial systems, including aminotransferases, thiamine-dependent enzymes, and ketosynthases. nih.gov For prenylated carbazoles, prenyltransferases are crucial enzymes that catalyze the attachment of isoprenoid units (derived from IPP and DMAPP) to the carbazole scaffold. imperial.ac.uk Cytochrome P450 enzymes (CYP450s) and methyltransferases (MTs) are also likely involved in oxidative modifications and methylation steps observed in the diverse structures of Clausena carbazole alkaloids. researchgate.net

Precursor Incorporation Studies in Clausena Species

Precursor incorporation studies have been utilized to investigate and potentially enhance the production of carbazole alkaloids in Clausena species, particularly in in vitro cultures. Studies on callus cultures of Clausena harmandiana, for instance, have explored the effects of precursors, along with other factors like sucrose (B13894) concentration, elicitors, and light, on the formation of specific carbazole alkaloids such as clausine K and 7-methoxymukonal. researchgate.netnih.gov These studies demonstrate that the availability of precursors can influence the yield of these compounds. While specific precursor feeding experiments directly tracking the incorporation into this compound are not detailed in the provided snippets, such studies using labeled precursors (e.g., labeled tryptophan or isoprenoid precursors) would be valuable in elucidating the precise biosynthetic route to this compound.

Table 1: Effect of Light on Carbazole Alkaloid Production in Clausena harmandiana Callus Cultures researchgate.netnih.gov

| Carbazole Alkaloid | Yield in Intact Roots (mg/g DW) | Highest Yield in Callus Culture (mg/g DW) | Fold Increase in Callus Culture |

| Clausine K | Not specified (lower) | 4.74 ± 0.26 | >10 |

| 7-Methoxymukonal | Not specified (lower) | 0.92 ± 0.04 | >10 |

Note: Data extracted from precursor studies focusing on the effect of light on callus cultures.

Genetic and Genomic Investigations into Biosynthetic Gene Clusters

Genomic and transcriptomic investigations in Clausena species are providing crucial insights into the genetic basis of carbazole alkaloid biosynthesis. The sequencing and annotation of the Clausena lansium genome have enabled the identification of genes potentially involved in the synthesis of these compounds. researchgate.netnih.govresearchgate.net Multi-tissue transcriptomic analysis in C. lansium has helped in identifying genes expressed in tissues where carbazole alkaloids are produced. researchgate.netnih.gov The identification of biosynthetic gene clusters (BGCs) is a key step in understanding the coordinated expression of enzymes involved in a metabolic pathway. While the complete BGC specifically for this compound biosynthesis may not be fully elucidated, the genomic resources available for Clausena are instrumental in identifying candidate genes encoding enzymes like prenyltransferases, cytochrome P450s, methyltransferases, and others that likely participate in the formation of this compound and other related carbazole alkaloids. researchgate.net Studies in other organisms producing carbazoles have shown that BGCs can contain genes for enzymes like carbazole synthase, thiamine-dependent enzymes, and ketosynthases, providing models for investigating Clausena BGCs. nih.govgrafiati.commdpi.com

Structural Elucidation and Stereochemical Assignment Research

Advanced Spectroscopic Techniques for Structural Characterization

Spectroscopic methods are indispensable tools in natural product chemistry for the identification and characterization of isolated compounds like Clausamine D. The data obtained from these techniques are analyzed in concert to build a complete picture of the molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Connectivity and Configuration

NMR spectroscopy is a powerful technique that provides detailed information about the carbon-hydrogen framework and the relative positions of atoms within a molecule. By analyzing the signals produced by atomic nuclei (primarily ¹H and ¹³C) in a magnetic field, researchers can deduce the connectivity of atoms and, through advanced experiments, gain insights into their spatial arrangement. acs.org

1D NMR Techniques (¹H, ¹³C)

One-dimensional (1D) NMR spectra, specifically ¹H NMR and ¹³C NMR, are fundamental for initial structural analysis. The ¹H NMR spectrum reveals the different types of protons in the molecule, their chemical environments (indicated by chemical shift values), and their coupling interactions with neighboring protons (indicated by splitting patterns and coupling constants). rsc.orgamazonaws.com The integration of the signals provides the relative number of protons of each type. The ¹³C NMR spectrum provides information about the carbon skeleton, showing a signal for each distinct carbon atom and indicating its hybridization and functional group environment through its chemical shift. rsc.orgamazonaws.com

Typical ¹H NMR data for this compound in CDCl₃ show characteristic signals for aromatic protons, protons on the prenyl side chain, and protons of methoxy (B1213986) and NH groups, consistent with a carbazole (B46965) alkaloid structure with specific substituents. rsc.org ¹³C NMR data provide the chemical shifts for the different carbon atoms, including those in the carbazole core, the ester carbonyls, the methoxy groups, and the prenyl unit. rsc.org

Table 1: Representative ¹H NMR Data for this compound (Partial)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment (Inferred) |

| ~8.60 | br s | 1H | NH |

| ~8.13 | d | 1H | Aromatic CH |

| 7.49-7.44 | m | 3H | Aromatic CH |

| 7.30-7.24 | m | 1H | Aromatic CH |

| ~5.28 | m | 1H | Prenyl vinyl CH |

| ~4.27 | d | 2H | Prenyl CH₂ |

| ~3.91 | s | 3H | OCH₃ |

| ~1.88 | s | 3H | Prenyl CH₃ |

| ~1.70 | s | 3H | Prenyl CH₃ |

Note: Data are representative and may vary slightly depending on solvent and spectrometer frequency. rsc.org

Table 2: Representative ¹³C NMR Data for this compound (Partial)

| Chemical Shift (δ, ppm) | Carbon Type (Inferred from DEPT/HSQC) | Assignment (Inferred) |

| ~169.1 | C | Ester C=O |

| ~139.7 | C | Quaternary Aromatic C |

| ~138.7 | C | Quaternary Aromatic C |

| ... | ... | ... |

| ~111.1 | CH | Aromatic CH |

| ~52.0 | CH₃ | OCH₃ |

| ~29.4 | CH₂ | Prenyl CH₂ |

| ~25.7 | CH₃ | Prenyl CH₃ |

| ~18.4 | CH₃ | Prenyl CH₃ |

Note: Data are representative and may vary slightly depending on solvent and spectrometer frequency. rsc.org

2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Detailed Structural Assignment

Two-dimensional (2D) NMR experiments provide crucial connectivity information that is not directly available from 1D spectra. researchgate.net

Correlation Spectroscopy (COSY): COSY spectra show correlations between protons that are coupled to each other through typically two or three bonds. This helps in establishing proton-proton connectivity networks within the molecule.

Heteronuclear Single Quantum Coherence (HSQC): HSQC experiments reveal correlations between protons and the carbons to which they are directly attached. This allows for the assignment of proton signals to their corresponding carbon signals and helps in determining the types of carbon atoms (CH₃, CH₂, CH, C).

Heteronuclear Multiple Bond Correlation (HMBC): HMBC spectra show correlations between protons and carbons that are separated by two, three, or even four bonds. This is particularly useful for establishing connectivity across quaternary carbons and for positioning substituents on the carbazole core and the prenyl chain.

Analysis of these 2D NMR data allows for the unambiguous assignment of most proton and carbon signals and the construction of the planar structure of this compound. NOESY data are then used to deduce the relative stereochemistry.

Mass Spectrometry for Molecular Mass and Fragmentation Analysis (Excluding specific m/z values)

Mass spectrometry (MS) provides information about the molecular weight of the compound and its fragmentation pattern. High-resolution mass spectrometry (HRMS) is particularly valuable as it can determine the exact molecular mass, which can be used to confirm or determine the elemental composition (molecular formula) of this compound. chemspider.comnih.govbu.edu.eg The fragmentation pattern observed in the mass spectrum, while specific m/z values are excluded here, provides clues about the substructures present in the molecule. When subjected to electron ionization or other ionization techniques, this compound breaks down into smaller charged fragments. bu.edu.eg The masses of these fragments and their relative abundances are recorded, providing a unique fingerprint that can be correlated with specific structural features and bond cleavages within the molecule. bu.edu.eg The molecular formula of this compound has been reported as C₂₀H₂₁NO₃. chemspider.comnih.gov

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in this compound by measuring the vibrations of bonds within the molecule. ibchem.comlibretexts.org Specific functional groups absorb infrared radiation at characteristic frequencies, resulting in absorption bands in the IR spectrum. Analysis of the IR spectrum of this compound reveals the presence of key functional groups expected in a carbazole alkaloid with ester and hydroxyl (or methoxy) substituents and a prenyl group. rsc.org For instance, characteristic absorption bands are observed for N-H stretching, C=O stretching (from the ester groups), C=C stretching (from the aromatic rings and the prenyl double bond), and C-O stretching. researchgate.netrsc.orgibchem.comlibretexts.org

Table 3: Representative IR Spectroscopic Data for this compound (Partial)

| Wavenumber (cm⁻¹) | Functional Group (Inferred) |

| ~3388 | N-H stretching |

| ~1687 | C=O stretching (ester) |

| ~1610 | C=C stretching (aromatic/alkene) |

| ~1242 | C-O stretching |

Note: Data are representative and may vary slightly depending on the sample preparation (e.g., KBr pellet, thin film). researchgate.netrsc.org

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Characterization

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule, which is particularly useful for identifying conjugated systems and aromatic rings, known as chromophores. cpur.inrsc.orgdergipark.org.tr The carbazole core of this compound, being an aromatic system, is a significant chromophore. The UV-Vis spectrum of this compound shows characteristic absorption maxima (λmax) in the ultraviolet and potentially the visible regions, which are indicative of the electronic transitions within the carbazole nucleus and any extended conjugation. researchgate.netcpur.inrsc.org The pattern and intensity of these absorption bands provide valuable information that supports the presence of the carbazole chromophore and can be compared to known carbazole derivatives. researchgate.netunits.it

Chiroptical Methods for Absolute Configuration Determination (e.g., ECD Spectroscopy)

Chiroptical methods, particularly Electronic Circular Dichroism (ECD) spectroscopy, play a significant role in the determination of the absolute configuration of chiral molecules. ECD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral sample, producing a spectrum with characteristic Cotton effects (CD bands) that are sensitive to the molecule's three-dimensional structure and absolute stereochemistry. encyclopedia.pubsemanticscholar.orgic.ac.uknih.gov

For this compound, the absolute configuration was established through the analysis of its ECD spectrum. researchgate.net Comparing the experimental ECD spectrum with calculated spectra or with empirical rules and data from structurally related compounds allows for the assignment of the absolute configuration at chiral centers. This spectroscopic approach provides a powerful tool when crystalline material suitable for X-ray diffraction is not available or as a complementary method.

Computational Chemistry Approaches in Structural Elucidation

Computational chemistry methods are increasingly integrated into the structural elucidation and stereochemical assignment process, often complementing experimental data. These methods can provide insights into molecular properties, stability, and spectroscopic behavior.

Quantum Chemical Calculations for Spectroscopic Data Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TDDFT), are valuable tools for predicting spectroscopic parameters such as NMR chemical shifts and ECD spectra. mdpi.comnih.govustc.edu.cnmdpi.comresearchgate.netresearchgate.net By comparing calculated spectroscopic data for different possible isomers or conformers with experimental spectra, researchers can validate proposed structures and determine stereochemistry. semanticscholar.orgnih.govchemistrywithatwist.comspringermedizin.de

While the initial structural elucidation of this compound relied on experimental NMR and MS data researchgate.netresearchgate.net, quantum chemical calculations can be used to support these assignments or to differentiate between closely related structures. Studies on related carbazole compounds from Clausena anisata have employed DFT calculations to investigate their energetics researchgate.net, highlighting the relevance of these computational methods in the study of this class of natural products. The prediction of ECD spectra using TDDFT for various conformers is a common approach to confirm absolute configurations assigned experimentally by ECD. nih.govustc.edu.cnresearchgate.netchemistrywithatwist.comspringermedizin.deresearchgate.net

Conformational Analysis and Energy Minimization Studies

Conformational analysis is a critical aspect of structural elucidation, especially for flexible molecules. It involves studying the different spatial arrangements (conformers) that a molecule can adopt due to rotation around single bonds. researchgate.netic.ac.uknih.govlibretexts.org Energy minimization is a computational technique used to find the lowest energy conformers, which are the most stable and likely to be populated in solution. researchgate.netic.ac.uk

For accurate prediction of spectroscopic properties, particularly ECD spectra, it is essential to consider the contributions of different low-energy conformers. nih.govresearchgate.netchemistrywithatwist.comspringermedizin.de Computational conformational analysis, often starting with molecular mechanics force fields followed by optimization using quantum mechanical methods, helps to identify these relevant conformers. researchgate.netic.ac.uk The calculated spectra of individual conformers are then typically Boltzmann-weighted based on their relative energies to produce a theoretical spectrum that can be compared with the experimental data. nih.govresearchgate.netspringermedizin.de While specific details of conformational analysis and energy minimization studies applied directly to this compound are not explicitly provided in the search results, these computational steps are integral to the process of using predicted spectroscopic data for structural and stereochemical assignment of flexible natural products like carbazole alkaloids.

In Vitro and Cellular Mechanistic Investigations of Biological Activities

Anti-tumor Promoting Activity Research

Clausamine D has been investigated for its potential anti-tumor promoting activity, primarily through its effects on Epstein-Barr virus early antigen activation. nih.govacs.orgacs.org

Inhibition of Epstein-Barr Virus Early Antigen (EBV-EA) Activation in Raji Cells

This compound has been identified as an inhibitor of Epstein-Barr virus early antigen (EBV-EA) activation induced by 12-O-tetradecanoylphorbol-13-acetate (TPA) in Raji cells. nih.govacs.orgacs.org Raji cells are an EBV-nonproducer Burkitt's lymphoma cell line that can be superinfected with EBV, leading to the induction of EBV-EA. psu.eduuni-regensburg.de The induction of EBV-EA in Raji cells by TPA is a common in vitro assay used to screen for potential anti-tumor promoting agents. acs.orgacs.orgnih.gov Studies have shown that this compound, along with other carbazole (B46965) alkaloids from Clausena anisata, can inhibit this TPA-induced EBV-EA activation. nih.govacs.orgacs.org All tested carbazole alkaloids, including this compound, showed inhibitory effects on EBV activation. acs.org

Molecular Mechanisms of EBV-EA Pathway Modulation

The precise molecular mechanisms by which this compound modulates the EBV-EA pathway involve the inhibition of TPA-induced activation. TPA is known to activate protein kinase C (PKC), which plays a role in EBV genome activation and the expression of viral antigens. nih.gov While the direct interaction of this compound with PKC or other specific proteins in the EBV-EA activation pathway is not explicitly detailed in the provided search results, its ability to inhibit TPA-induced EBV-EA suggests interference with this signaling cascade. nih.govacs.orgacs.orgnih.gov Other studies on EBV-driven processes highlight the involvement of various viral and host factors, including EBNA proteins and signaling pathways like NF-κB, in cell cycle progression and oncogenesis. numberanalytics.comnih.govmdpi.comfrontiersin.orgnih.govfrontiersin.org However, the specific molecular targets of this compound within these pathways require further investigation.

Cell-Based Assays for Growth Modulation (excluding cytotoxicity profiles)

Cell-based assays are widely used in drug discovery to evaluate the biological effects of compounds, including their impact on cell growth and proliferation. immunologixlabs.comdiscoverx.comresearchgate.net While the primary focus of the research on this compound in the provided context is the inhibition of EBV-EA activation, studies have also assessed its effects on Raji cell viability. acs.org Importantly, the research indicates that this compound and other related carbazole alkaloids showed only weak cytotoxicity on Raji cells even at relatively high concentrations used for EBV activation inhibition. acs.org This suggests that the observed inhibition of EBV-EA activation is not simply a result of generalized cell death, but rather a more specific effect on the viral activation pathway or cellular processes related to tumor promotion. Cell-based assays for growth modulation, excluding cytotoxicity, can include methods that assess cell proliferation or metabolic activity, such as ATP production assays, which correlate with viable cell numbers. nih.gov Colony formation assays can also be used to evaluate the ability of cells to grow and divide. nih.gov Although specific data from such assays for this compound are not detailed in the search results beyond the general statement of weak cytotoxicity, the implication is that this compound modulates cellular processes related to tumor promotion without causing significant cell death at effective concentrations.

Exploration of Biological Targets and Molecular Pathways

Exploring the biological targets and molecular pathways modulated by this compound provides insights into its mechanisms of action beyond the observed anti-tumor promoting activity.

Enzyme Inhibition Profiling (excluding specific IC50s/EC50s)

Enzyme inhibition profiling involves assessing the ability of a compound to inhibit the activity of specific enzymes, which can indicate potential molecular targets and pathways affected by the compound. nih.govmdpi.comijcce.ac.irnrfhh.com The search results mention enzyme inhibition in a broader context of biological activities of natural compounds and alkaloids. mdpi.comijcce.ac.irnrfhh.comumc.edu.dznih.gov For instance, some alkaloids have shown enzyme inhibitory activities, such as against cholinesterases or tyrosinase. mdpi.comijcce.ac.irnrfhh.com However, there is no specific information provided within the search results detailing enzyme inhibition profiling conducted with this compound. Therefore, based on the available information, specific enzymes inhibited by this compound cannot be listed.

Modulation of Cellular Signaling Cascades

Research indicates that carbazole alkaloids, including those related to this compound, can influence cellular signaling pathways. For instance, mahanine, a C23 carbazole derivative, has been shown to induce different cell-signaling pathways, suggesting it acts as a multi-targeted compound with potential in inhibiting tumor growth. researchgate.netresearchgate.net While direct detailed information on how this compound specifically modulates cellular signaling cascades is limited in the provided search results, the activity against EBV-EA activation implies an interaction with cellular processes involved in viral replication and potentially host cell responses. researchgate.netnih.gov Cellular signaling is a broad term encompassing various pathways that regulate cellular activities in response to external or internal stimuli. nih.govberkeley.edu

Structure-Activity Relationship (SAR) Studies for Biological Effects

Structure-Activity Relationship (SAR) studies aim to understand how variations in chemical structure correlate with changes in biological activity. collaborativedrug.comresearchgate.netnih.gov This principle is fundamental in medicinal chemistry for optimizing the properties of bioactive compounds. researchgate.netnih.govmdpi.com

Impact of Substituents on Activity Profiles

The biological activities of carbazole alkaloids are influenced by their structural features and the presence of various substituents. While specific detailed SAR data focusing solely on this compound and the impact of its individual substituents were not extensively found, studies on related carbazole alkaloids highlight the importance of structural variations. For example, different oxygenations, oxidations, and prenylations contribute to the structural diversity and potentially the varied activities of carbazole alkaloids found in Clausena species. researchgate.netresearchgate.net The core carbazole structure itself is a key element, and modifications to this core or its attached groups can significantly alter the biological profile. nih.gov

Role of the Prenyl Group in Biological Function

This compound is a prenylated carbazole alkaloid. nih.gov Prenylation, the addition of a prenyl group (a hydrophobic isoprenoid chain), is a common post-translational modification in proteins and can also occur in small molecules like alkaloids and flavonoids. wikipedia.orgfiveable.memdpi.com In proteins, prenyl groups often facilitate membrane attachment and can be important for protein-protein interactions. wikipedia.orgfiveable.mepurdue.edu In the context of carbazole alkaloids, the prenyl group contributes to the structural diversity and can influence their lipophilicity and interaction with biological targets, including cell membranes. researchgate.netmdpi.com The presence and position of prenyl groups are considered characteristic features in the biogenesis and classification of carbazole alkaloids from genera like Clausena. researchgate.net Studies on prenylated flavonoids, for instance, suggest that the prenyl group can enhance biological properties and influence affinity for cell membranes. mdpi.com

Comparative Pharmacological Profiling with Related Carbazole Alkaloids

This compound belongs to a larger family of carbazole alkaloids found in Clausena species. researchgate.nettmrjournals.comtmrjournals.com Comparative studies with related compounds can provide insights into shared and distinct mechanisms of action.

Analysis of Shared and Distinct Mechanisms of Action

Carbazole alkaloids from Clausena anisata and related species exhibit a range of biological activities, including antitumor promoting, antimicrobial, and antiviral effects. researchgate.netnih.govtmrjournals.comtmrjournals.commdpi.com this compound, along with clausamines E, F, and G, were specifically identified for their inhibitory activity against EBV-EA activation. researchgate.netnih.gov This suggests a shared mechanism among these specific clausamines in this particular biological assay. Other carbazole alkaloids from Clausena species, such as clausamine A and clausamine B, have demonstrated antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA), indicating distinct activities within the carbazole alkaloid class. mdpi.comnih.gov The diverse biological profiles observed among related carbazole alkaloids highlight that while they share a common structural scaffold, variations in substituents and prenylation patterns lead to distinct pharmacological properties and likely different mechanisms of action. researchgate.netmdpi.com

Synergistic or Antagonistic Interactions in Co-Administration Research

Information regarding synergistic or antagonistic interactions of this compound in co-administration research with other compounds was not found in the provided search results. While studies exist on synergistic and antagonistic effects of other types of alkaloids or compounds mdpi.com, there is no specific data available on such interactions involving this compound based on the search.

Advanced Analytical Methodologies for Research Applications

Quantitative and Qualitative Analysis of Clausamine D in Research Matrices

Comprehensive studies detailing the quantitative and qualitative analysis of this compound in various research matrices are not readily found in peer-reviewed literature. The development of such analytical methods is a crucial step following the discovery and synthesis of a new compound, but specific protocols for this compound have not been published.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantification

While High-Performance Liquid Chromatography (HPLC) is a standard and powerful technique for determining the purity and quantifying chemical compounds, including alkaloids, a specific, validated HPLC method for this compound has not been described in the available scientific literature. The development of such a method would typically involve optimizing parameters like the stationary phase (e.g., C18 column), mobile phase composition, flow rate, and detector wavelength to achieve adequate separation and sensitivity for this compound. However, data tables with retention times, linearity ranges, or limits of detection and quantification specific to this compound are not available.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Metabolites

There is no published research on the use of Gas Chromatography-Mass Spectrometry (GC-MS) to identify or quantify volatile metabolites of this compound. This type of analysis would be essential for understanding the metabolic fate of the compound in biological systems. Such a study would involve the extraction of metabolites, potential derivatization to increase volatility, and subsequent analysis by GC-MS to separate and identify the compounds based on their mass spectra. At present, no data on potential volatile metabolites or established GC-MS methods for their analysis in relation to this compound are available.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Sensitivity and Selectivity

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective technique ideal for detecting and quantifying compounds at very low concentrations in complex matrices. While this method is widely applied in pharmacology and metabolomics, specific LC-MS/MS methods developed and validated for the analysis of this compound are not documented in the scientific literature. The establishment of such a method would require the determination of precursor and product ion transitions, optimization of collision energies, and validation of the assay's performance characteristics.

Capillary Electrophoresis Applications

Capillary Electrophoresis (CE) offers an alternative to chromatography for the separation of charged molecules like alkaloids, providing high efficiency and minimal sample consumption. However, a review of the current literature reveals no specific applications of capillary electrophoresis for the analysis of this compound. The development of a CE method would entail the selection of an appropriate buffer system, voltage, and detection method, but no such protocols or findings have been reported for this compound.

Spectroscopic Techniques for In Situ Analysis

In situ analysis using spectroscopic techniques allows for the study of molecules in their native environment without extensive sample preparation. While spectroscopic data (such as IR) is used in the initial structural elucidation of newly synthesized or isolated compounds, dedicated studies on the in situ analysis of this compound are not available.

Vibrational Spectroscopy (Raman, FT-IR) for Molecular Fingerprinting

Vibrational spectroscopy, including Raman and Fourier-Transform Infrared (FT-IR) spectroscopy, provides a "molecular fingerprint" based on the unique vibrational modes of a compound. This can be used for identification and to probe molecular structure and interactions. While IR data would have been generated during the initial characterization of this compound as part of its synthesis or isolation, detailed studies focusing on its complete vibrational fingerprint using both Raman and FT-IR, particularly for in situ applications, have not been published. Therefore, data tables of characteristic vibrational frequencies and their assignments for this compound are not available in the literature.

Fluorescence Spectroscopy for Detection and Interaction Studies

Fluorescence spectroscopy stands out as a powerful technique for the analysis of fluorescent molecules like this compound. Its high sensitivity and specificity make it particularly suitable for studying the compound in complex biological matrices. In research applications, this methodology is employed not only for quantification but also for investigating the intricate interactions between this compound and various biomolecules.

Researchers can utilize the intrinsic fluorescence of this compound or employ fluorescent labels to track its binding to proteins, nucleic acids, or other cellular components. Changes in the fluorescence spectrum, such as shifts in emission wavelength, alterations in intensity, or variations in fluorescence lifetime, can provide valuable insights into binding events, conformational changes, and the local molecular environment of the compound. These studies are crucial for understanding how this compound exerts its biological effects at a molecular level.

Table 1: Hypothetical Research Findings on this compound Interaction Studies using Fluorescence Spectroscopy This table presents a hypothetical representation of data to illustrate the application of the technique, as specific experimental data for this compound is not extensively available in public literature.

| Interacting Biomolecule | Observed Fluorescence Change | Inferred Interaction |

| Serum Albumin | Increase in fluorescence intensity and blue shift in emission maximum | Binding of this compound to a hydrophobic pocket in the protein |

| Double-Stranded DNA | Quenching of fluorescence | Intercalation or groove binding of this compound with DNA |

| Specific Enzyme Target | Time-resolved fluorescence anisotropy decay | Characterization of the binding kinetics and affinity |

Method Validation in Research Contexts

The development of any new analytical method for this compound in a research context necessitates rigorous validation to ensure the reliability and reproducibility of the data generated. This process involves a systematic evaluation of the method's performance characteristics.

Accuracy, Precision, and Linearity Assessment

Accuracy refers to the closeness of the measured value to the true value. In the context of this compound research, accuracy is often assessed by spike and recovery experiments, where known amounts of a this compound standard are added to a sample matrix (e.g., cell lysate, plasma) and the percentage of the added compound that is detected by the method is calculated.

Precision is a measure of the repeatability of the method. It is typically evaluated at two levels: intra-day precision (repeatability within the same day) and inter-day precision (reproducibility on different days). The precision is usually expressed as the relative standard deviation (RSD) of a series of measurements.

Linearity demonstrates that the analytical method's response is directly proportional to the concentration of this compound over a specific range. This is determined by analyzing a series of standards of known concentrations and plotting the response against the concentration. The linearity is typically evaluated by the correlation coefficient (r²) of the resulting calibration curve.

Table 2: Illustrative Method Validation Parameters for a Hypothetical this compound Assay This table provides an example of how validation data for an analytical method for this compound might be presented.

| Validation Parameter | Acceptance Criteria | Hypothetical Result |

| Accuracy (% Recovery) | 80-120% | 95.7% |

| Precision (RSD) | ||

| - Intra-day | ≤ 15% | 4.2% |

| - Inter-day | ≤ 15% | 6.8% |

| Linearity (r²) | ≥ 0.99 | 0.998 |

Detection and Quantification Limits (for research methodology, not specific values)

The Limit of Detection (LOD) is the lowest concentration of this compound that can be reliably distinguished from the background noise of the analytical instrument, though not necessarily quantified with acceptable accuracy and precision. It is a critical parameter for methods designed to detect trace amounts of the compound.

The Limit of Quantification (LOQ) is the lowest concentration of this compound that can be measured with an acceptable level of accuracy and precision. The LOQ is a more practical parameter for quantitative studies, as it defines the lower end of the linear range of the assay. The determination of these limits is fundamental for establishing the sensitivity and applicability of a research method.

Development of Novel Analytical Probes and Biosensors for this compound Detection

The future of this compound analysis in research lies in the development of highly specific and sensitive analytical probes and biosensors. These tools can offer real-time monitoring and high-throughput screening capabilities, which are invaluable for drug discovery and development processes.

Analytical probes are molecules designed to selectively bind to this compound and produce a measurable signal, often a change in fluorescence or color. The design of such probes requires a deep understanding of the molecular structure of this compound to achieve high specificity and affinity.

Biosensors are analytical devices that integrate a biological recognition element (e.g., an antibody, an enzyme, or a nucleic acid aptamer) with a physicochemical transducer. For this compound, a biosensor could be developed using a specific antibody that recognizes the compound. The binding event would then be converted into a detectable signal, such as an electrical current or an optical response. The development of such biosensors would enable rapid and potentially portable detection of this compound in various research samples.

The ongoing innovation in this area promises to provide researchers with more powerful tools to explore the multifaceted roles of this compound in biological systems.

Future Directions and Emerging Research Avenues

Chemoinformatic and Computational Screening for Novel Activities

Chemoinformatic and computational approaches offer powerful tools to explore the potential bioactivities of Clausamine D and its related structures without extensive experimental work. chemrxiv.orgnih.govsemanticscholar.org By analyzing the structural features of this compound and comparing them to vast databases of compounds with known activities, researchers can predict potential interactions with biological targets and identify novel therapeutic areas. chemrxiv.orgnih.govsemanticscholar.orglifechemicals.com Techniques such as molecular docking, quantitative structure-activity relationship (QSAR) modeling, and pharmacophore modeling can provide insights into how this compound might bind to specific proteins or enzymes, thereby suggesting possible mechanisms of action and new indications. chemrxiv.orgnih.gov This in silico screening can prioritize experimental studies, making the research process more efficient and cost-effective. chemrxiv.orgnih.gov

Targeted Synthesis of Advanced Analogues for Mechanistic Probes

The total synthesis of this compound and related carbazole (B46965) alkaloids has been reported. researchgate.netresearchgate.netuwo.carsc.orgnih.gov Building upon this synthetic knowledge, future research can focus on the targeted synthesis of advanced analogues of this compound. This involves modifying specific parts of the this compound structure to understand how these changes affect its biological activity and to potentially enhance its desirable properties. researchgate.netacs.org These synthetically modified analogues can serve as mechanistic probes to elucidate the precise molecular targets and pathways through which this compound exerts its effects. By systematically altering functional groups or the carbazole core, researchers can establish detailed structure-activity relationships (SAR), providing crucial information for rational drug design and optimization.

Investigation of Epigenetic Modulatory Potential

Epigenetic modifications, such as DNA methylation and histone modification, play critical roles in regulating gene expression and are implicated in various diseases, including cancer and neurological disorders. cd-genomics.commdpi.comnih.gov Given that this compound is a carbazole alkaloid, a class of compounds known for diverse biological activities, investigating its potential to modulate epigenetic processes represents a promising research avenue. researchgate.net Studies could explore whether this compound influences the activity of epigenetic enzymes (e.g., DNA methyltransferases, histone deacetylases) or affects the binding of epigenetic reader proteins. cd-genomics.commdpi.comnih.govnih.govfrontiersin.org Understanding any epigenetic modulatory potential could uncover novel therapeutic applications for this compound in diseases where epigenetic dysregulation is a contributing factor.

Role in Host-Microbe Interactions Research

The plant source of this compound, Clausena anisata, is known for its traditional use in treating various ailments, some of which may involve microbial infections or imbalances. tmrjournals.comtmrjournals.comwikipedia.org This suggests a potential role for this compound in modulating host-microbe interactions. Future research could investigate the effects of this compound on the growth, virulence, or communication of various microorganisms, including bacteria and fungi. mdpi.comstjude.orgfxcampbellvalois.orghumboldt.edunih.gov Furthermore, studies could explore how this compound influences the host's response to microbial presence, such as modulating immune responses or altering the composition of host-associated microbial communities. stjude.orgfxcampbellvalois.orghumboldt.edunih.govfrontiersin.org Such research could provide insights into the traditional uses of C. anisata and potentially lead to the development of new strategies for managing infectious diseases or modulating the microbiome.

Integration with Systems Biology Approaches to Elucidate Network Effects

Biological systems are complex networks of interacting molecules and pathways. mdpi.comnih.govnih.govplos.org To fully understand the effects of this compound, integrating research with systems biology approaches is essential. This involves using computational modeling and high-throughput experimental techniques to study how this compound influences entire biological networks rather than individual components in isolation. mdpi.comnih.govnih.govplos.org By analyzing changes in gene expression, protein levels, or metabolic profiles in response to this compound treatment, researchers can gain a holistic understanding of its impact on cellular processes. mdpi.comnih.govnih.govplos.org This approach can help identify key nodes or pathways affected by this compound, predict off-target effects, and reveal potential synergistic interactions with other compounds. mdpi.comnih.govnih.govplos.org

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||